Melanoma antigen gp100 (280-288)

HLA-A*0201 binding affinity peptide-MHC stability heteroclitic peptide comparison

Melanoma antigen gp100 (280-288), sequence YLEPGPVTA, is a nine-amino-acid synthetic peptide corresponding to residues 280–288 of the human melanocyte protein PMEL (gp100), a melanoma-associated antigen widely and significantly overexpressed on melanoma cells — with one study reporting gp100 expression in 82% of 192 melanoma metastases from 28 patients. Presented by HLA-A*0201 (an allele found in approximately 50% of the Caucasian population), this peptide is a well-characterized native cytotoxic T lymphocyte (CTL) epitope that has been evaluated as a component of peptide-based melanoma vaccines in multiple clinical trials and serves as the reference native sequence against which heteroclitic analog peptides (e.g., the 288V variant) are benchmarked for HLA binding affinity, immunogenicity, and T cell receptor engagement.

Molecular Formula
Molecular Weight
Cat. No. B1575498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanoma antigen gp100 (280-288)
SynonymsMelanoma antigen gp100 (280-288)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Melanoma Antigen gp100 (280-288) Peptide (YLEPGPVTA): Native Epitope for HLA-A*0201-Restricted Melanoma Immunotherapy Research and Procurement


Melanoma antigen gp100 (280-288), sequence YLEPGPVTA, is a nine-amino-acid synthetic peptide corresponding to residues 280–288 of the human melanocyte protein PMEL (gp100), a melanoma-associated antigen widely and significantly overexpressed on melanoma cells — with one study reporting gp100 expression in 82% of 192 melanoma metastases from 28 patients [1]. Presented by HLA-A*0201 (an allele found in approximately 50% of the Caucasian population), this peptide is a well-characterized native cytotoxic T lymphocyte (CTL) epitope that has been evaluated as a component of peptide-based melanoma vaccines in multiple clinical trials and serves as the reference native sequence against which heteroclitic analog peptides (e.g., the 288V variant) are benchmarked for HLA binding affinity, immunogenicity, and T cell receptor engagement [2].

Why Generic Substitution of gp100 (280-288) with Unmodified In-Class Peptides Is Not Scientifically Justified for Melanoma-Specific Applications


Although multiple gp100-derived peptides (e.g., 154-162, 209-217, 280-288) and other melanoma-associated antigens (e.g., MART-1/Melan-A 27-35, tyrosinase 369-377D) are all HLA-A*0201-restricted, they are not interchangeable in experimental or therapeutic contexts. Each epitope occupies a distinct position within the peptide-binding groove, engages different T cell receptor (TCR) repertoires, and exhibits divergent HLA-A*0201 binding affinities — gp100:280-288 and gp100:209-217 have been shown to possess substantially lower HLA-A*0201 binding affinities than other peptides in the same mixture, yet paradoxically remain the immunodominant targets recognized by tumor-infiltrating lymphocytes (TIL) [1]. Furthermore, single amino acid substitutions within gp100:280-288 can abrogate TCR binding entirely (e.g., E3A substitution) or differentially uncouple cytotoxicity from cytokine production [2], demonstrating that even subtle sequence variations produce functionally non-equivalent reagents. The evidence below establishes why the native YLEPGPVTA sequence must be specifically selected over its closest analogs for distinct research use cases.

Quantitative Evidence Guide: gp100 (280-288) Native Peptide (YLEPGPVTA) vs. Closest Analogs — Comparative Data for Procurement Decision-Making


HLA-A*0201 Binding Affinity: Native gp100 (280-288) vs. Heteroclitic 288V Analog — Rationale for Selecting the Native Sequence

The native gp100 (280-288) peptide YLEPGPVTA has a lower HLA-A*0201 binding affinity compared to its heteroclitic analog YLEPGPVTV (288V), which contains a single valine substitution at the C-terminal anchor position 288. This modification was deliberately engineered to enhance HLA-A2 binding and increase peptide-MHC complex stability [1]. Quantitative studies demonstrate that the 288V substitution produces a measurable improvement in HLA-A2 binding, making the native peptide the appropriate choice when researchers require the natural, unmodified epitope for studying endogenous antigen processing, TCR interactions at physiological affinity levels, or comparing against the enhanced analog as a benchmark in vaccine development studies. In peptide mixture experiments, gp100:280-288 was identified among immunodominant epitopes 'even though the HLA-A*0201 binding affinities of these peptides were much lower than other peptides in the mixture' [2], confirming that native affinity does not preclude biological relevance.

HLA-A*0201 binding affinity peptide-MHC stability heteroclitic peptide comparison melanoma vaccine design

Clinical CTL Response Rate: Native gp100 (280-288) Vaccine vs. Heteroclitic 288V Vaccine in Comparable Patient Populations

A Phase I clinical trial evaluating the native gp100 (280-288) peptide YLEPGPVTA formulated in Montanide ISA-51 or QS-21 adjuvant in 22 patients with high-risk resected melanoma (stage IIB-IV) detected CTL responses to the gp100(280) peptide in peripheral blood in 14% of patients [1]. By contrast, a subsequent Phase I/II adjuvant trial using the heteroclitic gp100:280-288(288V) peptide (YLEPGPVTV) plus GM-CSF in HLA-A2+ melanoma patients reported detection of peptide-specific CD8+ T-cell responses in 69% of patients (11 of 16 evaluable patients) [2]. This approximately 5-fold higher CTL response rate with the 288V analog in adjuvant settings illustrates that the native peptide produces a lower but detectable CTL response frequency, making it suitable as a baseline control or for studying natural epitope processing, while the 288V variant is selected when maximizing CTL response rates is the experimental objective.

CTL response rate peptide vaccine immunogenicity clinical trial comparison gp100 280-288 native vs modified

Competitive Peptide-MHC Binding: gp100 (280-288) Maintains CTL Recognition in Multi-Peptide Mixtures Despite Lower HLA-A2 Affinity vs. Competing Epitopes

In experiments where HLA-A2+ target cells were co-pulsed with equimolar concentrations of multiple melanoma peptides, CTL recognition of gp100 280-288 (YLEPGPVTA) was maintained even when competing peptides had comparable or higher affinity for HLA-A2 [1]. Specifically, in multiple experiments where two peptides with different affinities for HLA-A*0201 molecules were mixed at various concentrations and pulsed onto HLA-A2 cells, gp100-specific CTL lysis was preserved [2]. This demonstrates that the native gp100 (280-288) peptide, despite its relatively lower MHC binding affinity, maintains functional CTL recognition in competitive multi-peptide environments — a property that distinguishes it from higher-affinity but non-immunodominant epitopes in the same antigen. This has direct implications for multi-epitope vaccine design where peptide competition for MHC binding could theoretically suppress responses to lower-affinity epitopes.

peptide competition MHC binding multi-epitope vaccine CTL recognition immunodominance

TCR Engagement Structural Determinants: Alanine Scan Mutagenesis Reveals E3 as Critical — Benchmark for Native gp100 (280-288) vs. Altered Peptide Ligands

Alanine scan mutagenesis performed across the gp100(280-288) peptide demonstrated that position Glu3 (E3) is critically important for TCR binding. The E3→Ala (A3) substitution resulted in a complete loss of TCR binding and abrogation of T cell recognition, functioning as a null ligand that elicited no T cell response — no cytotoxicity, no cytokine production, and no NFAT activation [1]. By contrast, most other single amino acid substitutions across the peptide did not affect gp100-specific T cell function. A double mutant (S4S6) functioned as a partial agonist: it elicited T cell cytotoxicity and IFNγ production but failed to induce IL-2, IL-10, or NFAT activation, with at least a 1000-fold decrease in sensitivity for cytokine production compared to wild-type peptide, while the decrease in cytotoxic sensitivity was minor [2]. These data establish the native YLEPGPVTA sequence as the full agonist reference standard against which APL function must be calibrated.

TCR binding alanine scan mutagenesis altered peptide ligands gp100 280-288 structure-activity T cell activation

Long-Term Effector-Memory T Cell Persistence: Epitope-Specific Tetramer+ Cell Maintenance After gp100 (280-288)-Based Vaccination

Long-term immunomonitoring of high-risk resected melanoma patients receiving a multipeptide vaccine containing gp100 demonstrated that gp100(280-288) (288V)-specific CD8+ T cells exhibited an effector-memory phenotype (CD45RA low/CCR7 negative/CD44 positive) and persisted in circulation for periods of 18 to 36 months after vaccination [1]. One patient maintained a population of 2.5% circulating gp100 tetramer-positive cells over 36 months [2]. Epitope spreading to the gp100 280-288 (288V) epitope was detected in patients initially vaccinated with only the gp100 209-217 (210M) peptide, indicating that endogenous processing and presentation of the gp100 280-288 region occurs naturally in vivo following immune activation against a different gp100 epitope [1]. This natural epitope spreading phenomenon confirms that the 280-288 region is processed and presented endogenously, distinguishing it from epitopes that are only detectable after direct peptide vaccination.

effector-memory T cells tetramer analysis long-term immunomonitoring epitope spreading gp100 280-288 persistence

Biotherapeutic Targeting Potency: ImmTAC-gp100 Mediates Picomolar Killing via gp100 (280-288) Epitope — Quantitative Validation of Target Relevance

The engineered ImmTAC-gp100 molecule, a bispecific fusion of a soluble high-affinity monoclonal TCR specific for the gp100(280-288)-HLA-A2 complex fused to an anti-CD3 scFv domain, demonstrates that the gp100(280-288) epitope is a therapeutically actionable target [1]. ImmTAC-gp100 can target and kill melanoma cells expressing as few as 10–20 epitopes per cell with picomolar potency, and inhibits tumor growth in mouse xenograft models [2]. The TCR portion of ImmTAC-gp100 (IMCgp100) specifically targets and binds the gp100(280-288) epitope presented by HLA-A2 on melanoma cells, with the engineered TCR having binding affinity and/or binding half-life for the peptide-HLA complex at least double that of a reference native gp100 TCR [3]. This provides quantitative validation that the gp100(280-288) epitope is presented at functionally relevant densities on melanoma cells and that targeting reagents built against this specific sequence achieve meaningful potency.

ImmTAC bispecific TCR therapeutic picomolar potency gp100 280-288 targeting melanoma immunotherapy

Optimal Research and Industrial Application Scenarios for gp100 (280-288) Native Peptide (YLEPGPVTA)


Native Epitope Reference Standard for Heteroclitic Peptide Benchmarking in Melanoma Vaccine Development

The native gp100 (280-288) peptide serves as the essential reference standard against which heteroclitic analogs (e.g., 288V variant YLEPGPVTV) must be compared in preclinical vaccine optimization studies. Given the quantitatively established differences in HLA-A2 binding affinity [4], CTL response rates (14% for native vs. 69% for 288V in adjuvant settings) [7], and TCR engagement profiles [8], the native peptide is the mandatory baseline control for any study evaluating modified gp100 epitopes. Procurement of the verified native sequence (CAS 156761-76-1, molecular formula C44H67N9O14, molecular weight 946.08) ensures that researchers are working with the authentic naturally processed epitope rather than an inadvertently modified variant.

T Cell Receptor Affinity Benchmarking and Altered Peptide Ligand Functional Screening

The native peptide YLEPGPVTA is the full-agonist reference for TCR affinity measurements and APL screening panels. Alanine scan mutagenesis data demonstrate that single amino acid substitutions (particularly at position E3) can generate null ligands with complete loss of TCR binding and all effector functions, or partial agonists with ≥1000-fold differential effects on cytotoxicity versus cytokine production [4]. The native peptide is therefore the indispensable positive control for: (a) TCR binding affinity and half-life measurements (as evidenced by ImmTAC engineering studies where affinity-matured TCRs achieved at least double the binding of native TCR [7]), (b) functional cytotoxicity and multiplex cytokine assays with gp100-specific T cells, and (c) screening panels that systematically evaluate APL functional profiles.

Multi-Epitope T Cell Immunomonitoring Panels for Melanoma Immunotherapy Trials

The gp100 (280-288) peptide is validated for inclusion in multi-epitope T cell monitoring panels based on its demonstrated ability to maintain CTL recognition in competitive peptide-MHC binding environments [4] and its role as a naturally processed epitope confirmed by epitope spreading studies [7]. In tetramer staining, ELISPOT, and intracellular cytokine staining assays, gp100 (280-288)-specific CD8+ T cells can be detected with effector-memory phenotype (CD45RA low/CCR7 negative/CD44 positive) persisting for 18-36 months post-vaccination, with one patient maintaining 2.5% circulating tetramer-positive cells at 36 months [7]. This makes the peptide a reference antigen for longitudinal immunomonitoring in clinical trials of melanoma vaccines, checkpoint inhibitors, and adoptive T cell therapies.

Quality Control and Potency Assay Development for gp100-Targeted Bispecific TCR Therapeutics

The gp100 (280-288) peptide is the critical reagent for developing and validating potency assays for gp100-directed bispecific TCR therapeutics such as ImmTAC-gp100 (IMCgp100), which targets the YLEPGPVTA-HLA-A2 complex with picomolar potency against melanoma cells expressing as few as 10-20 epitopes per cell [4]. The peptide is required for: (a) generating peptide-pulsed target cells with defined epitope densities for dose-response cytotoxicity assays, (b) producing soluble peptide-HLA-A2 complexes for TCR affinity measurements by surface plasmon resonance or biolayer interferometry, and (c) preparing quality control reference standards for lot-release testing of gp100-targeted biotherapeutic products.

Quote Request

Request a Quote for Melanoma antigen gp100 (280-288)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.